molecular formula C15H12O3 B254062 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-one

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-one

Cat. No. B254062
M. Wt: 240.25 g/mol
InChI Key: CILKELQVMUJHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-one, also known as Furanocoumarin, is a natural compound found in various plants, including citrus fruits, parsley, and celery. It is a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein is not fully understood. However, it has been suggested that it exerts its therapeutic effects through various mechanisms, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of enzyme activity.
Biochemical and Physiological Effects:
2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has also been found to have anticoagulant effects by inhibiting the activity of thrombin and platelet aggregation. Additionally, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has been found to have phototoxic effects, which can cause skin damage and increase the risk of skin cancer.

Advantages and Limitations for Lab Experiments

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has several advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from natural sources, making it a readily available compound for research. However, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has some limitations for lab experiments, including its phototoxicity, which can limit its use in certain experiments. Additionally, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has a low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein. One direction is to further investigate its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Another direction is to study its mechanism of action and identify the molecular targets of 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein. Additionally, future research could focus on developing new methods for synthesizing 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein and improving its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein is a natural compound with potential therapeutic applications. Its anticancer, antimicrobial, and anti-inflammatory properties make it a promising compound for further research. Although it has some limitations for lab experiments, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein's availability and low cost make it a readily available compound for research. Future research should focus on identifying the molecular targets of 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein and developing new methods for synthesizing and using it in lab experiments.

Synthesis Methods

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of coumarin with furfural in the presence of a catalyst. The extraction method involves the isolation of 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein from plant sources using various techniques such as maceration, Soxhlet extraction, and supercritical fluid extraction.

Scientific Research Applications

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has also been shown to have antimicrobial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, 2-(2-furyl)-6,8-dimethyl-4H-chromen-4-onein has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

Product Name

2-(2-furyl)-6,8-dimethyl-4H-chromen-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-(furan-2-yl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C15H12O3/c1-9-6-10(2)15-11(7-9)12(16)8-14(18-15)13-4-3-5-17-13/h3-8H,1-2H3

InChI Key

CILKELQVMUJHSA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.